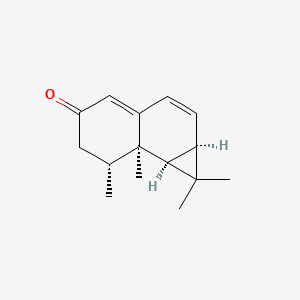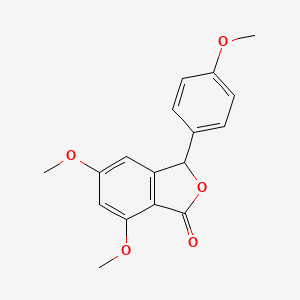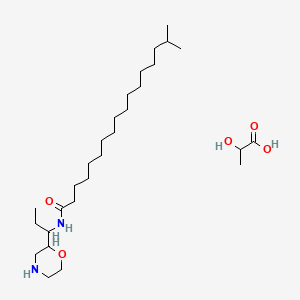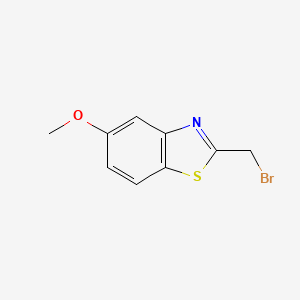![molecular formula C36H45Cl2N7O13 B593705 Pentakisammonium 2,2'-{[2-(2-{2-[bis(carboxylatomethyl)amino]-5-(2,7-dichloro-6-oxido-3-oxo-3H-xanthen-9-yl)phenoxy}ethoxy)-4-methylphenyl]azanediyl}diacetate CAS No. 339221-91-9](/img/structure/B593705.png)
Pentakisammonium 2,2'-{[2-(2-{2-[bis(carboxylatomethyl)amino]-5-(2,7-dichloro-6-oxido-3-oxo-3H-xanthen-9-yl)phenoxy}ethoxy)-4-methylphenyl]azanediyl}diacetate
Vue d'ensemble
Description
Applications De Recherche Scientifique
La céphéline a un large éventail d'applications en recherche scientifique :
Chimie : Utilisée comme réactif en synthèse organique et en chimie analytique.
Biologie : Étudiée pour ses effets sur les processus cellulaires, notamment l'inhibition de la synthèse protéique.
Médecine : Historiquement utilisée dans le sirop d'ipéca pour induire des vomissements en cas d'intoxication. .
Industrie : Utilisée dans la production de produits pharmaceutiques et comme étalon en analyse chromatographique.
5. Mécanisme d'action
La céphéline exerce ses effets principalement en se liant au ribosome eucaryote, plus précisément au site de liaison E-ARNt sur la petite sous-unité. Cette liaison inhibe la synthèse protéique en formant une interaction de superposition avec G889 de l'ARNt 18S et L132 de la protéine uS11 . Ce mécanisme est similaire à celui de l'émétine, un autre alcaloïde de la même plante .
Composés similaires :
Protoémétine : Un autre alcaloïde présent dans l'ipéca, structurellement lié à la céphéline.
O-méthylpsychotrine : Un dérivé de la céphéline, présent en quantités plus faibles dans l'ipéca.
Unicité de la céphéline : La céphéline est unique en raison de sa puissance émétique supérieure à celle de l'émétine. Elle présente également des interactions moléculaires distinctes avec le ribosome, ce qui en fait un composé précieux pour étudier l'inhibition de la synthèse protéique .
Mécanisme D'action
Target of Action
Fluo-3 (ammonium salt), also known as Pentakisammonium 2,2’-{[2-(2-{2-[bis(carboxylatomethyl)amino]-5-(2,7-dichloro-6-oxido-3-oxo-3H-xanthen-9-yl)phenoxy}ethoxy)-4-methylphenyl]azanediyl}diacetate, primarily targets intracellular calcium (Ca2+) concentrations . Calcium is a key second messenger within cells, playing a crucial role in various cellular processes .
Mode of Action
This compound operates based on its ability to bind to calcium ions (Ca2+). It is essentially nonfluorescent, but upon binding of Ca2+, its fluorescence increases sharply . This property makes it particularly useful for live-cell imaging .
Biochemical Pathways
The specific properties of Fluo-3 enable researchers to investigate the time-resolved dynamics of intracellular signal transduction in a diverse range of cells . By measuring changes in intracellular calcium levels, it provides insights into cellular processes that are regulated by calcium .
Pharmacokinetics
The salts of Fluo-3 are unable to penetrate cells. Once inside the cell, unspecific esterases cleave the ester, effectively trapping Fluo-3 .
Result of Action
The large change in fluorescence coupled with a good yield of photons provides very high contrast, which allows the detection of microscopic calcium release events inside cells, often referred to as "Calcium sparks" .
Action Environment
The action of Fluo-3 is influenced by environmental factors such as light and temperature. Its absorption maximum at 506 nm makes it compatible with excitation at 488 nm by argon-ion laser sources . Therefore, it is extensively used in environments where visible light excitation is available, such as in flow cytometry and confocal laser scanning microscopy .
Méthodes De Préparation
Voies de synthèse et conditions de réaction : La céphéline peut être synthétisée par divers procédés chimiques. Une méthode courante consiste à extraire le composé des racines de Cephaelis ipecacuanha à l'aide de solvants tels que l'éthanol. Le composé extrait est ensuite purifié par des techniques chromatographiques .
Méthodes de production industrielle : La production industrielle de céphéline implique généralement une extraction à grande échelle à partir des racines d'ipéca. Les racines sont séchées, réduites en poudre et soumises à une extraction par solvant. L'extrait obtenu est ensuite purifié par chromatographie de partage pour séparer la céphéline des autres alcaloïdes comme l'émétine .
Analyse Des Réactions Chimiques
Types de réactions : La céphéline subit plusieurs types de réactions chimiques, notamment l'oxydation, la réduction et la substitution.
Réactifs et conditions courants :
Oxydation : La céphéline peut être oxydée à l'aide de réactifs tels que le permanganate de potassium en milieu acide.
Réduction : La réduction de la céphéline peut être réalisée à l'aide d'hydrogène gazeux en présence d'un catalyseur au palladium.
Substitution : Les réactions de substitution impliquent souvent des nucléophiles tels que les ions hydroxyde en milieu basique.
Principaux produits formés : Les principaux produits formés à partir de ces réactions comprennent divers dérivés de la céphéline, tels que des composés déméthylés ou hydroxylés .
Comparaison Avec Des Composés Similaires
Emetine: Chemically similar to cephaeline, both are found in ipecac and share similar emetic properties.
Protoemetine: Another alkaloid found in ipecac, structurally related to cephaeline.
O-Methylpsychotrine: A derivative of cephaeline, found in smaller quantities in ipecac.
Uniqueness of Cephaeline: Cephaeline is unique due to its higher emetic potency compared to emetine. It also has distinct molecular interactions with the ribosome, making it a valuable compound for studying protein synthesis inhibition .
Propriétés
IUPAC Name |
pentaazanium;2-[2-[2-[2-[bis(carboxylatomethyl)amino]-5-(2,7-dichloro-3-oxido-6-oxoxanthen-9-yl)phenoxy]ethoxy]-N-(carboxylatomethyl)-4-methylanilino]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H30Cl2N2O13.5H3N/c1-18-2-4-24(39(14-32(43)44)15-33(45)46)30(8-18)51-6-7-52-31-9-19(3-5-25(31)40(16-34(47)48)17-35(49)50)36-20-10-22(37)26(41)12-28(20)53-29-13-27(42)23(38)11-21(29)36;;;;;/h2-5,8-13,41H,6-7,14-17H2,1H3,(H,43,44)(H,45,46)(H,47,48)(H,49,50);5*1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABPVTPOQYAKASW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N(CC(=O)[O-])CC(=O)[O-])OCCOC2=C(C=CC(=C2)C3=C4C=C(C(=O)C=C4OC5=CC(=C(C=C53)Cl)[O-])Cl)N(CC(=O)[O-])CC(=O)[O-].[NH4+].[NH4+].[NH4+].[NH4+].[NH4+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H45Cl2N7O13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60657539 | |
| Record name | Pentakisammonium 2,2'-{[2-(2-{2-[bis(carboxylatomethyl)amino]-5-(2,7-dichloro-6-oxido-3-oxo-3H-xanthen-9-yl)phenoxy}ethoxy)-4-methylphenyl]azanediyl}diacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60657539 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
854.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
134907-84-9 | |
| Record name | Pentakisammonium 2,2'-{[2-(2-{2-[bis(carboxylatomethyl)amino]-5-(2,7-dichloro-6-oxido-3-oxo-3H-xanthen-9-yl)phenoxy}ethoxy)-4-methylphenyl]azanediyl}diacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60657539 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Propanoic acid, 2-methyl-, 2-[(methoxyamino)carbonyl]hydrazide](/img/no-structure.png)



![7-(4-(dimethylamino)benzoyl)-1,3-dioxohexahydroimidazo[1,5-a]pyrazin-2(3H)-yl 4-(4-chlorophenethyl)piperidine-1-carboxylate](/img/structure/B593632.png)
![2-(Benzo[b]furan-5-yl)oxirane](/img/structure/B593638.png)




